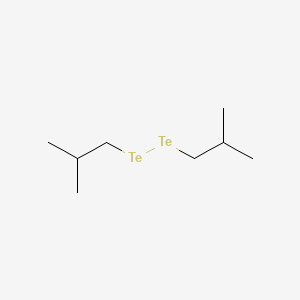
Ditelluride, bis(2-methylpropyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditelluride, bis(2-methylpropyl) is an organotellurium compound with the molecular formula C8H18Te2. It belongs to the class of diorganoditellurides, which are characterized by the presence of a Te-Te bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ditelluride, bis(2-methylpropyl) can be synthesized through the reaction of tellurium with organolithium or Grignard reagents. For example, the reaction of tellurium with butyl lithium (BuLi) can produce the corresponding telluride, which can then be oxidized to form the ditelluride . The general reaction is as follows:
Te+BuLi→BuTeLi2BuTeLi+0.5O2+H2O→BuTeTeBu+2LiOH
Industrial Production Methods
similar compounds are typically produced using scalable methods such as solid-state lithiation and exfoliation, which allow for the production of high-quality telluride nanosheets .
Chemical Reactions Analysis
Types of Reactions
Ditelluride, bis(2-methylpropyl) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides.
Reduction: It can be reduced back to the corresponding telluride.
Substitution: The Te-Te bond can be cleaved and substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like lithium aluminum hydride (LiAlH4). The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products
The major products formed from these reactions include telluroxides, tellurides, and various substituted organotellurium compounds .
Scientific Research Applications
Ditelluride, bis(2-methylpropyl) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organotellurium compounds.
Biology: Organotellurium compounds have been studied for their potential antioxidant properties.
Medicine: Research is ongoing into the potential use of organotellurium compounds in pharmaceuticals.
Industry: Telluride compounds are used in the production of semiconductors and other electronic materials.
Mechanism of Action
The mechanism by which ditelluride, bis(2-methylpropyl) exerts its effects involves the interaction of the Te-Te bond with various molecular targets. The compound can undergo redox reactions, which can lead to the formation of reactive oxygen species (ROS) and other intermediates. These intermediates can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diorganoditellurides, such as diphenyl ditelluride and dinaphthyl ditelluride . These compounds share the Te-Te bond but differ in the organic groups attached to the tellurium atoms.
Uniqueness
For example, the presence of 2-methylpropyl groups can affect the compound’s solubility and stability compared to other diorganoditellurides .
Properties
CAS No. |
79982-95-9 |
|---|---|
Molecular Formula |
C8H18Te2 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-methyl-1-(2-methylpropylditellanyl)propane |
InChI |
InChI=1S/C8H18Te2/c1-7(2)5-9-10-6-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
FCWGIQWBBXELMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[Te][Te]CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















